molecular formula C7H16ClNO2 B1460044 1-(Dimethylamino)propan-2-yl acetate hydrochloride CAS No. 26929-44-2

1-(Dimethylamino)propan-2-yl acetate hydrochloride

Cat. No. B1460044
CAS RN: 26929-44-2
M. Wt: 181.66 g/mol
InChI Key: IACOMBWJSRSPQB-UHFFFAOYSA-N
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Description

“1-(Dimethylamino)propan-2-yl acetate hydrochloride” is a synthetic compound with a molecular formula of C7H17NO2·HCl. It is also known as DMAA HCl. The compound is related to 1-Dimethylamino-2-propanol (1DMA2P, DMAPH), a tertiary amine, which is a dimethylamino-alcohol having a high boiling point . It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake .

Scientific Research Applications

Organic Synthesis

1-(Dimethylamino)propan-2-yl acetate hydrochloride: is utilized as a building block in organic synthesis. Its structure allows it to act as a nucleophile or an organocatalyst in various chemical reactions. For instance, it can be used in the synthesis of complex molecules like phthalocyanine compounds, which are significant in dye and pigment industries .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals. It has been identified as a potential intermediate in the production of active pharmaceutical ingredients (APIs) due to its amine functionality, which is a common feature in many drug molecules .

Environmental Science

The compound’s reactivity with carbon dioxide (CO2) has been explored for environmental applications. Studies have investigated its role in carbon capture technologies, where it could potentially be used to absorb CO2 from industrial emissions, thereby reducing greenhouse gas levels .

Analytical Chemistry

In analytical chemistry, 1-(Dimethylamino)propan-2-yl acetate hydrochloride can be employed as a reagent for the qualitative and quantitative determination of various chemical species. Its amine group reacts with aldehydes and ketones, which can be useful in chromatographic methods for detecting these compounds .

Materials Science

This compound finds applications in materials science, particularly in the development of novel materials with specific properties. For example, it can be used to modify the surface properties of polymers or to create new polymer composites with enhanced characteristics .

Biochemistry

In biochemistry, the compound’s ability to inhibit choline uptake suggests potential research applications in studying neurotransmission processes. It could be used to explore the mechanisms of cholinergic signaling in the nervous system and its implications for neurological disorders .

Mechanism of Action

Target of Action

It is known that the compound is a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake . This suggests that it may interact with cellular mechanisms involved in the metabolism of choline, a vital nutrient necessary for numerous bodily functions.

Mode of Action

As an inhibitor of choline uptake, it likely interacts with the transporters responsible for choline absorption in cells, thereby affecting the availability of choline for various cellular processes .

Biochemical Pathways

The inhibition of choline uptake by 1-(Dimethylamino)propan-2-yl acetate hydrochloride can affect several biochemical pathways. Choline is a precursor for the neurotransmitter acetylcholine and is also involved in lipid metabolism, particularly in the synthesis of phosphatidylcholine, a major component of cell membranes. Therefore, the compound’s action could potentially impact neurotransmission and cellular structure and function .

Result of Action

The molecular and cellular effects of 1-(Dimethylamino)propan-2-yl acetate hydrochloride’s action would depend on its specific targets and mode of action. As an inhibitor of choline uptake, it could potentially alter cellular functions dependent on choline, leading to changes in neurotransmission and cell membrane integrity .

properties

IUPAC Name

1-(dimethylamino)propan-2-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(5-8(3)4)10-7(2)9;/h6H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACOMBWJSRSPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)propan-2-yl acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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